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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Pyrrolidin-1-yl)acetic acid (CAS No: 37386-15-5), a key building block in pharmaceutical and
chemical synthesis. This document is intended for researchers, scientists, and drug
development professionals, offering a centralized resource for its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental
protocols.

Core Spectroscopic Data

The structural integrity and purity of 2-(Pyrrolidin-1-yl)acetic acid can be ascertained through
a combination of spectroscopic techniques. The key data points are summarized below.

Table 1: Mass Spectrometry Data
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Parameter Value

Molecular Formula CeH11NO:2

Molecular Weight 129.16 g/mol

lonization Mode Electrospray lonization (ESI)
Observed lon [M+H]*+

Calculated Mass 129.1

Measured Mass 130.1

Note: The measured mass reflects the protonated molecule.

Due to the limited availability of public domain experimental spectra, typical and predicted data
for NMR and IR are presented.
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Solvent: CDCIs or D20. Chemical shifts are approximate and can vary based on experimental
conditions.

Table 3: Predicted **C NMR Spectroscopic Data
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Chemical Shift (ppm) Assighment

~175 C=0 (carboxylic acid)

~60 -CH:- (acetic acid moiety)
~54 -N-CHa2- (pyrrolidine ring)
~24 -CHz-CHa2- (pyrrolidine ring)

Solvent: CDCIs or D20. Chemical shifts are approximate and can vary based on experimental

conditions.
Wavenumber (cm~12) Description of Vibration
2500-3300 O-H stretch (broad, characteristic of carboxylic
acid)
2960-2850 C-H stretch (aliphatic)
~1710 C=0 stretch (carboxylic acid dimer)
~1640 O-H bend (in-plane)
~1400 C-H bend
~1250 C-O stretch
~920 O-H bend (out-of-plane, broad)

Sample phase: KBr pellet or ATR.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

Synthesis of 2-(Pyrrolidin-1-yl)acetic acid
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A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative,
followed by hydrolysis. A typical procedure is as follows:

e Reaction: Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable
solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.

e Hydrolysis: The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong
acid, such as 8N HCI, by heating the mixture at 95°C for 16 hours.

e Work-up: Upon completion, the reaction mixture is concentrated. The product is then
extracted and the solvent is removed by distillation to yield 2-(pyrrolidin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

o Sample Preparation: Approximately 10-20 mg of 2-(pyrrolidin-1-yl)acetic acid is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-ds, or deuterium oxide).

o Data Acquisition: Standard pulse programs are used for both *H and 13C acquisitions. For 13C
NMR, proton decoupling is employed to simplify the spectrum.

» Referencing: Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation (ATR): A small amount of the solid sample is placed directly on the
attenuated total reflectance (ATR) crystal.

o Data Acquisition: The spectrum is acquired over a range of 4000-400 cm~1. A background
spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray
ionization (ESI) source.
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o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically
a mixture of water and acetonitrile or methanol, with a small amount of formic acid to
promote protonation.

¢ Infusion: The sample solution is introduced into the ESI source via direct infusion or through
a liquid chromatography (LC) system.

+ Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the
protonated molecule [M+H]*.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like 2-
(Pyrrolidin-1-yl)acetic acid is illustrated below.
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Synthesis of 2-(Pyrrolidin-1-yl)acetic acid
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297299#spectroscopic-data-of-2-pyrrolidin-1-yl-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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